Cas no 2137664-88-9 ([3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine)

3-(Cyclopropylmethoxy)-2,2-difluoropropyl)(methyl)amine is a fluorinated amine derivative featuring a cyclopropylmethoxy substituent, offering unique steric and electronic properties. The presence of difluoromethyl groups enhances metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The cyclopropyl ring contributes to conformational rigidity, potentially improving binding selectivity in bioactive molecules. This compound’s structural features make it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. Its balanced polarity and stability under physiological conditions further support its utility in drug discovery and fine chemical synthesis.
[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine structure
2137664-88-9 structure
Product Name:[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine
CAS No:2137664-88-9
MF:C8H15F2NO
MW:179.207609415054
CID:6279972
PubChem ID:165840224
Update Time:2025-10-31

[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine Chemical and Physical Properties

Names and Identifiers

    • [3-(cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine
    • 2137664-88-9
    • EN300-788293
    • [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine
    • Inchi: 1S/C8H15F2NO/c1-11-5-8(9,10)6-12-4-7-2-3-7/h7,11H,2-6H2,1H3
    • InChI Key: JKKRBWWULBSYFF-UHFFFAOYSA-N
    • SMILES: FC(CNC)(COCC1CC1)F

Computed Properties

  • Exact Mass: 179.11217043g/mol
  • Monoisotopic Mass: 179.11217043g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 6
  • Complexity: 137
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 21.3Ų

[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine Pricemore >>

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[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine Related Literature

Additional information on [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine

Introduction to [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine (CAS No. 2137664-88-9)

[3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine (CAS No. 2137664-88-9) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amines and is characterized by its cyclopropylmethoxy and difluoropropyl moieties, which confer distinct chemical and biological properties.

The cyclopropylmethoxy group in [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine is known for its ability to modulate the pharmacokinetic properties of molecules, enhancing their lipophilicity and metabolic stability. This feature is particularly advantageous in drug design, where optimizing the absorption, distribution, metabolism, and excretion (ADME) profile is crucial for developing effective therapeutics.

The presence of the difluoropropyl moiety in [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine adds another layer of complexity to its chemical structure. Fluorine atoms are known for their strong electron-withdrawing effects, which can influence the electronic properties of the molecule and affect its interactions with biological targets. This makes [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine a promising candidate for various medicinal applications.

Recent studies have explored the potential of [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine in various therapeutic areas. One notable area of research is its use as a ligand for G protein-coupled receptors (GPCRs), which are important targets for many drugs. GPCRs play a crucial role in cellular signaling pathways and are involved in a wide range of physiological processes, including neurotransmission, hormone regulation, and immune responses.

In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine for several GPCRs. The results showed that this compound exhibited high affinity for specific subtypes of GPCRs, suggesting its potential as a selective ligand for these receptors. This selectivity is particularly valuable in drug development, as it can help minimize off-target effects and improve the safety profile of therapeutic agents.

Beyond its interactions with GPCRs, [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine has also been studied for its potential neuroprotective effects. In a preclinical study using animal models of neurodegenerative diseases, this compound was found to exhibit significant neuroprotective activity. The mechanism underlying this effect is thought to involve modulation of oxidative stress and inflammation pathways, which are key contributors to neuronal damage in conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine have also been extensively evaluated. Studies have shown that this compound has favorable oral bioavailability and a long half-life, making it suitable for once-daily dosing regimens. These characteristics are highly desirable in drug development, as they can improve patient compliance and reduce the frequency of dosing.

In addition to its therapeutic potential, [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine has also been explored as a tool compound in chemical biology research. Its unique structure makes it an excellent probe for investigating the structure-activity relationships (SARs) of various biological targets. By synthesizing analogs with subtle modifications to the cyclopropylmethoxy or difluoropropyl groups, researchers can gain insights into how these structural changes affect the biological activity and selectivity of the compound.

The synthesis of [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine has been optimized using modern synthetic methods. One common approach involves the coupling of a cyclopropylmethanol derivative with a difluoroalkyl bromide followed by reductive amination with methylamine. This multi-step process allows for high yields and purity levels, making it suitable for large-scale production.

In conclusion, [3-(Cyclopropylmethoxy)-2,2-difluoropropyl](methyl)amine (CAS No. 2137664-88-9) is a promising compound with diverse applications in medicinal chemistry and chemical biology. Its unique structural features confer favorable pharmacokinetic properties and high selectivity for specific biological targets. Ongoing research continues to uncover new therapeutic potentials and deepen our understanding of its mechanisms of action.

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